Diethanolamine borate
Description
Contextualization within Boron Chemistry and Amino Alcohol Derivatives
Diethanolamine (B148213) borate (B1201080) holds a unique position at the intersection of boron chemistry and amino alcohol derivatives. As a derivative of boric acid, it is part of the extensive family of boron compounds, which are known for their diverse applications. smolecule.comresearchgate.net The incorporation of the diethanolamine moiety, an amino alcohol, introduces both nitrogen and hydroxyl functionalities, creating a bifunctional molecule with distinct properties. The formation of a dative bond between the nitrogen atom of diethanolamine and the boron atom is a key structural feature, resulting in a stable cyclic structure. sci-hub.se This internal coordination differentiates it from simple borate esters and influences its reactivity and physical characteristics. sci-hub.se The study of such compounds contributes to a deeper understanding of the fundamental principles of boron-nitrogen chemistry and the synthesis of novel organoboron derivatives. researchgate.netacs.org
Significance in Contemporary Chemical Research
The significance of diethanolamine borate in modern chemical research is multifaceted. It serves as a versatile building block and intermediate in organic synthesis. smolecule.com The stability of this compound makes it a valuable reagent, for instance, as a stable coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. smolecule.com Furthermore, its derivatives are being explored for their potential in various industrial applications. Research has highlighted its utility as a corrosion inhibitor for ferrous metals in aqueous environments, a component in cooling lubricants for metalworking, and as an emulsifier and surfactant in various formulations. smolecule.comgoogle.com The unique structural and chemical properties of this compound continue to inspire research into new applications and synthetic methodologies. researchgate.netacs.org
Scope and Research Trajectories
Current research on this compound is focused on several key areas. One major trajectory involves the development of more efficient and sustainable synthetic methods for its preparation and the synthesis of its derivatives. smolecule.comacs.org Researchers are exploring direct reaction methods at elevated temperatures and two-step synthesis approaches to tailor the compound's properties for specific applications. smolecule.com Another significant area of investigation is the expansion of its use in organic synthesis, particularly in developing novel catalytic systems and reactions. smolecule.com Furthermore, there is ongoing research into its performance as a corrosion inhibitor, with studies focusing on understanding the mechanism of surface protection. smolecule.com Future research is likely to delve deeper into the synthesis of novel this compound derivatives with enhanced functionalities and explore their potential in materials science and other advanced applications. smolecule.com
Detailed Research Findings
The primary method for synthesizing this compound involves the direct condensation reaction between diethanolamine and boric acid. smolecule.com This reaction is typically carried out by heating the reactants, leading to the formation of boric esters. smolecule.com The resulting compound is a hygroscopic, transparent solid that is soluble in polar solvents such as water and alcohols, but insoluble in nonpolar solvents. smolecule.com
Structurally, this compound is characterized by the formation of ester linkages between the diethanolamine and boron atoms. smolecule.com The presence of a dative bond from the nitrogen atom of diethanolamine to the boron atom creates a bicyclic structure, often referred to as a spirocyclic boralactonate. sci-hub.seresearchgate.net This intramolecular coordination contributes to the compound's stability. sci-hub.se
One of the most researched applications of this compound is its role as a corrosion inhibitor. smolecule.comgoogle.com Studies have shown that it can form a protective layer on the surface of ferrous metals, significantly reducing corrosion in aqueous solutions. smolecule.com This property makes it a valuable additive in industrial fluids like hydraulic fluids and anti-freeze solutions. smolecule.com
In the realm of organic synthesis, diethanolamine borates are recognized as stable and effective coupling partners in Suzuki-Miyaura cross-coupling reactions. smolecule.comrsc.org Their stability allows for easier handling and purification compared to the more commonly used boronic acids. researchgate.net The development of standardized processes for the synthesis of diethanolamine boronic esters has facilitated their use in large-scale manufacturing. sci-hub.seacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 67952-33-4 | smolecule.com |
| Molecular Formula | C4H14BNO5 | smolecule.com |
| Molecular Weight | 166.97 g/mol | smolecule.com |
| Appearance | Colorless to yellow crystalline solid or liquid | |
| Solubility | Soluble in water and polar organic solvents | smolecule.com |
| Hydrogen Bond Donor Count | 6 | lookchem.com |
| Hydrogen Bond Acceptor Count | 6 | lookchem.com |
| Rotatable Bond Count | 4 | lookchem.com |
Properties
CAS No. |
67952-33-4 |
|---|---|
Molecular Formula |
C4H14BNO5 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI Key |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
93859-15-5 93924-91-5 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Diethanolamine Borate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide straightforward access to diethanolamine (B148213) borate (B1201080) and its esters, typically involving condensation or esterification reactions.
Condensation Reactions of Diethanolamine and Boric Acid
The most direct and common method for preparing diethanolamine borate involves the condensation reaction between diethanolamine and boric acid. smolecule.comgoogle.com This process is typically achieved by heating stoichiometric amounts of the two reactants. smolecule.comgoogle.com The reaction proceeds at temperatures ranging from 120°C to 230°C, leading to the formation of boric esters through the elimination of water. smolecule.comgoogle.com This method is advantageous due to its simplicity and the high yield of the desired product, which is often obtained as a hygroscopic vitreous mass. google.com The reaction primarily involves the esterification of the alcohol functional groups of diethanolamine with boric acid. google.com
The reaction between boric acid and diethanolamine results in the formation of borate esters, which are complex structures where the boron atom is bonded to diethanolamine via ester linkages. smolecule.comontosight.ai These compounds are noted for their stability and solubility in aqueous environments, which enhances their reactivity. smolecule.com
Table 1: Condensation Reaction of Diethanolamine and Boric Acid
| Reactant 1 | Reactant 2 | Temperature | Product | Reference |
|---|---|---|---|---|
| Diethanolamine (105 parts by weight) | Boric Acid (62 parts by weight) | Up to 230°C | Diethanolamine Boric Esters | google.com |
Esterification and Transesterification Protocols from Boronic Acids and Esters
Diethanolamine boronate esters can be readily synthesized through esterification or transesterification from corresponding boronic acids or their esters. researchgate.netacs.org This approach is highly versatile and provides access to a wide array of diethanolamine boronate derivatives. researchgate.netacs.org
Transesterification with diethanolamine is a particularly effective method for converting other boronate esters, such as pinacol (B44631) boronate esters, into their diethanolamine counterparts. acs.orgnih.govvt.edu This reaction is often rapid, with the diethanolamine boronate product precipitating from the reaction mixture, which simplifies purification to a simple filtration. acs.orgnih.govvt.edu For instance, the reaction of a pinacolyl boronic ester with diethanolamine in a solvent like ether can lead to the formation of a white precipitate of the diethanolamine-protected boronic ester within minutes. acs.orgnih.gov This method is compatible with various functional groups, including esters, amides, ketones, and nitriles. acs.orgnih.govvt.edu
The formation of diethanolamine boronic esters from boronic acids is also a straightforward process, often involving heating in a suitable solvent with azeotropic removal of water. nih.gov These diethanolamine adducts, also known as DABO boronates, are typically air- and water-stable solids, which facilitates their isolation, characterization, and storage. nih.gov
Table 2: Synthesis of Diethanolamine-Protected Boronic Esters via Transesterification
| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pinacolyl Boronic Ester | Diethanolamine | Ether | ~30 minutes | DEA-Protected Boronic Ester | Up to 97% | acs.org |
| Pinacolyl Boronic Esters with Ester Groups | Diethanolamine | Not specified | Minutes | Tetracoordinate Boronate | 72-88% | vt.edu |
Multi-Step Synthesis and Derivatization Strategies
More complex this compound derivatives often require multi-step synthetic sequences, which can involve the preparation of functionalized esters or the use of diethanolamine as a protecting group.
Preparation of Functionalized this compound Esters
The synthesis of functionalized this compound esters allows for the introduction of diverse chemical moieties, expanding their utility in organic synthesis. These functionalized derivatives can be prepared from appropriately substituted boronic acids or by modifying existing this compound esters. The transesterification of functionalized pinacolyl boronic esters with diethanolamine is a common and efficient route. acs.orgvt.edu This method has been successfully applied to substrates containing various functional groups, demonstrating the robustness of the reaction. acs.orgvt.edu For example, β-phenyl esters and compounds with methyl, benzyl, and tert-butyl ester groups readily undergo transesterification to yield the corresponding diethanolamine boronates in good to excellent yields. vt.edu The resulting tetracoordinate boronate often precipitates from the reaction mixture, allowing for easy isolation of analytically pure products. vt.edu
Boronic Ester Deprotection via Diethanolamine-Protected Intermediates
Diethanolamine serves as an effective protecting group for boronic acids, facilitating their purification and handling. acs.orgnih.govrsc.org The protection is achieved through transesterification of a boronic ester, such as a pinacol ester, with diethanolamine to form a stable, often crystalline, diethanolamine boronate. acs.orgnih.govrsc.org This intermediate can then be easily deprotected to regenerate the boronic acid when needed. acs.orgnih.gov
The deprotection is typically accomplished by mild acid hydrolysis. researchgate.net For instance, treating the diethanolamine-protected boronate with a biphasic solution of dilute hydrochloric acid and an organic solvent like ether readily cleaves the diethanolamine group, yielding the free boronic acid within minutes. acs.orgnih.gov This two-step deprotection protocol is advantageous due to its mild conditions, tolerance of various functional groups, short reaction times, and straightforward product isolation. acs.orgnih.govvt.edu In cases where the resulting boronic acid is unstable, it can be trapped in situ with another diol, such as pinacol, to reform a stable boronate ester. acs.org
Table 3: Deprotection of Diethanolamine-Protected Boronates
| Substrate | Reagents | Product | Reaction Time | Reference |
|---|---|---|---|---|
| DEA-Protected Boronate | 0.1 M HCl, Ether | Boronic Acid | Minutes | acs.orgnih.gov |
Scalable Synthesis and Process Development
The development of scalable and robust synthetic processes for diethanolamine boronic esters is crucial for their application in industrial settings, particularly in pharmaceutical manufacturing. researchgate.netacs.orgsci-hub.se Research has focused on creating simple, standard processes that utilize environmentally sustainable solvents. researchgate.netacs.orgsci-hub.se
The unique physical properties of diethanolamine boronic esters, such as their tendency to crystallize, have been exploited to develop efficient and scalable isolation procedures. researchgate.netacs.orgsci-hub.se Companies like AstraZeneca have successfully manufactured several diethanolamine boronic esters on a kilogram scale (5, 50, and 100 kg batches), demonstrating the industrial viability of these processes. researchgate.netacs.orgsci-hub.se The preparation can often be "telescoped" from a solution of a boronic acid or another boronic ester via esterification or transesterification with diethanolamine. researchgate.netacs.orgsci-hub.se
Challenges in large-scale synthesis, such as oiling, phase separation, and uncontrolled crystallization, have been addressed through careful process development. researchgate.net The ability to predict crystallization behavior based on solubility profiles has been beneficial in designing standard manufacturing processes applicable to a range of diethanolamine boronic esters. sci-hub.se This standardization facilitates the rapid development of chemical processes for new transformations involving these organoboranes. sci-hub.se
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering a multitude of advantages for the synthesis of chemical compounds, including borate esters. In a flow system, reagents are continuously pumped through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comrsc.org This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require conditions that are difficult to achieve safely in large-scale batch reactors. vapourtec.comresearchgate.neteuropa.eu The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, leading to improved reaction efficiency, higher yields, better product selectivity, and enhanced safety. researchgate.netmit.edu
While specific literature detailing the continuous flow synthesis of this compound is not extensively published, the principles and techniques are well-established for other borate esters and boron-containing compounds. rsc.orggoogle.comorganic-chemistry.org These established protocols provide a strong foundation for developing an optimized flow synthesis route for this compound. The synthesis would typically involve the continuous introduction of a boric acid source and diethanolamine into a heated reactor coil. The resulting product stream could then be subjected to in-line purification or collected for further processing. scielo.br
Research into the flow synthesis of related boronic esters has demonstrated significant improvements in productivity and efficiency compared to batch methods. For instance, the flow synthesis of an α-amino boronic ester, a key precursor for a pharmaceutical agent, was achieved with a total residence time of approximately 30 minutes, a substantial reduction from batch operations. rsc.orgrsc.org Another study reported a high-throughput synthesis of various aryl boronic acids with a productivity of 60 g/h, showcasing the scalability of flow processes. organic-chemistry.org
These findings highlight the potential of flow chemistry to intensify the production of borate esters. The ability to operate at temperatures above the solvent's boiling point under pressure (superheating) can dramatically accelerate reaction rates in a controlled manner. rsc.orgnih.gov
| Product | Reactants | Reactor Type | Key Parameters | Throughput/Yield | Reference |
|---|---|---|---|---|---|
| α-Amino boronic ester | isobutyl boronic acid, (+)-pinanediol, LiHMDS | Flow reactor coils | T = -50°C to 80°C; tR = 2.5 to 15 min | 75% Yield | rsc.org |
| Aryl boronic acids | Aryl Halides, Organolithium reagents | Flow reactor | Total tR = 1 s | 60 g/h | organic-chemistry.org |
| Benzoxaboroles | 2-bromo-5-chlorobenzyl diisopropyl borate, n-BuLi | Flow reactor | T = -20°C to -15°C | Not specified | google.com |
T = Temperature; tR = Residence Time
Based on the general principles of flow chemistry and data from related borate ester syntheses, a hypothetical set of optimized parameters for the continuous flow production of this compound can be proposed. The reaction between boric acid and diethanolamine is an esterification that produces water as a byproduct. A flow process could be designed to efficiently manage this, potentially by operating under superheated conditions to drive off the water or by incorporating an in-line separation module.
| Parameter | Proposed Value/Condition | Rationale |
|---|---|---|
| Reactant Streams | 1: Boric acid in a suitable solvent (e.g., Toluene); 2: Diethanolamine (neat or in solvent) | Ensures homogenous mixing and controlled stoichiometry. |
| Reactor Type | PFA or SS Coil Reactor | Excellent chemical resistance and heat transfer; SS for higher pressures/temperatures. nih.gov |
| Temperature | 120 - 160°C | Accelerates the esterification reaction and aids in the removal of water byproduct. acs.org |
| Pressure | 5 - 10 bar | Enables superheating of the solvent above its atmospheric boiling point, increasing reaction rates. rsc.org |
| Residence Time | 5 - 15 minutes | Flow chemistry allows for significantly reduced reaction times compared to batch processing. rsc.org |
| Downstream Processing | In-line water separator or vacuum distillation | Continuous removal of water drives the reaction equilibrium towards the product. |
PFA = Perfluoroalkoxy alkanes; SS = Stainless Steel
The adoption of continuous flow techniques offers a promising route for the efficient, safe, and scalable synthesis of this compound and its derivatives, aligning with the principles of modern process intensification and green chemistry. scielo.br
Structural Elucidation and Coordination Chemistry of Diethanolamine Borate Complexes
Intra- and Intermolecular Coordination Phenomena
The coordination chemistry of diethanolamine (B148213) borate (B1201080) is dominated by the formation of a dative bond between the nitrogen atom of the diethanolamine and the boron atom. This interaction is fundamental to the molecule's structure and stability.
The reaction of diethanolamine with boric acid leads to the formation of borate esters with a distinct cyclic nature. ontosight.aicymitquimica.com The structure is not a simple ester; instead, it forms a bicyclic system where the boron atom is at the center of two fused five-membered rings. This arrangement is often described as a spirocyclic compound. google.com The key feature of this structure is the intramolecular dative bond formed from the donation of the lone pair of electrons on the nitrogen atom to the vacant p-orbital of the Lewis-acidic boron atom. wiley-vch.dersc.org This B-N coordination creates a stable chelate, locking the diethanolamine ligand around the boron center. thieme-connect.de The resulting molecule can be described as a double five-membered-ring structure. researchgate.net Studies have confirmed the formation of these hydrolytically stable spirocyclic esters, which contain tetracoordinated boron. google.com
Neutral, tricoordinate boron compounds, such as boric acid, feature a trigonal planar geometry with a vacant p-orbital, making them susceptible to nucleophilic attack. rsc.org Upon reaction with diethanolamine, the formation of the intramolecular boron-nitrogen dative bond causes a structural transformation from a trigonal planar to a tetrahedral geometry at the boron center. rsc.orgresearchgate.net In the resulting diethanolamine borate complex, the boron atom is four-coordinate, bonded to two oxygen atoms and the nitrogen atom of the diethanolamine ligand, along with another hydroxyl group or oxygen bridge depending on the specific complex. researchgate.net This tetrahedral coordination is a defining characteristic of this compound and similar boron-nitrogen compounds. researchgate.netacs.org The tetra-coordinated state significantly enhances the stability of the compound, for instance by making it less susceptible to hydrolysis compared to simple boronic esters. wiley-vch.deresearchgate.net
Research on borates derived from ethanolamines has indicated that these complexes can exhibit fluxional intramolecular coordination. researchgate.net This phenomenon describes a rapid exchange process occurring within the molecule. In the context of this compound, it refers to processes where the coordination bonds may break and reform rapidly on the NMR timescale. For some ethanolamine (B43304) borates, ¹H-NMR spectra show no discernible difference between coordinated and potentially free ligands, a fact attributed to a fast exchange between the ligands. researchgate.net This suggests a dynamic equilibrium where the boron-nitrogen coordination may be reversible. While the N-B bond in this compound is generally stable, fluxional behavior can be influenced by factors such as temperature and the presence of bulky substituents, which can weaken the dative bond and lower the energy barrier for dynamic processes like ring inversion. researchgate.net
Tetra-Coordinated Boron Species in Boron-Nitrogen Compounds
Advanced Structural Characterization Techniques
The specific structural features of this compound, particularly the B-N coordination and the tetrahedral boron center, have been confirmed using advanced spectroscopic techniques.
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and bonding within this compound. The formation of the complex is confirmed by the appearance and shifting of specific absorption bands. A strong stretching frequency observed between 1332 and 1378 cm⁻¹ is characteristic of the B-N bond. acs.org Additionally, the strong B-O stretching vibration is typically found in the 1310-1350 cm⁻¹ range. acs.org The IR spectrum also shows characteristic bands for O-H stretching (often broad, around 3200-3400 cm⁻¹) and N-H stretching (around 3100-3300 cm⁻¹), as well as C-H stretching from the ethyl groups (around 2850-2950 cm⁻¹). researchgate.net The analysis of the IR spectrum confirms the presence of the key structural components of the molecule. researchgate.netcellulosechemtechnol.ro
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching, H-bonded | 3200 - 3400 (broad) | acs.org |
| N-H | Stretching | 3100 - 3300 | researchgate.net |
| C-H | Stretching | 2850 - 2950 | researchgate.net |
| B-N | Stretching | 1332 - 1378 | acs.org |
| B-O | Stretching | 1310 - 1350 | acs.org |
| B-O (tetrahedral) | Stretching | 800 - 1200 | ekb.eg |
Multinuclear NMR spectroscopy provides definitive evidence for the structure of this compound in solution.
¹¹B NMR: This technique is particularly sensitive to the coordination environment of the boron atom. Trivalent boron compounds typically show a signal in the ¹¹B NMR spectrum between +25 and +35 ppm. acs.org Upon formation of the tetracoordinate this compound complex, the ¹¹B NMR signal shifts significantly upfield into a range characteristic of four-coordinate boron. acs.orgoxinst.com Specifically, the N-B coordination in di-N-BH₃ borates derived from ethanolamines results in a signal between +5 and +7 ppm. researchgate.netresearchgate.net Studies on the reaction product of boric acid and diethanolamine have identified a mixture containing a four-coordinated boron-nitrogen compound, confirming the structural change at the boron center. researchgate.netmdpi.com
| Boron Species | Coordination Number | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Boronic Acids/Esters | 3 | +25 to +35 | acs.org |
| This compound Complex | 4 | +5 to +7 | researchgate.netresearchgate.net |
| General Tetravalent Boron | 4 | +10 to -130 | acs.orgacs.org |
¹H NMR: The proton NMR spectrum is used to confirm the structure of the diethanolamine ligand within the complex. It shows signals corresponding to the protons of the methylene (B1212753) (CH₂) groups adjacent to the oxygen and nitrogen atoms. researchgate.net As mentioned previously, the potential for rapid exchange processes (fluxional behavior) can sometimes lead to averaged signals, where the distinction between protons in slightly different environments is lost. researchgate.net
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. It is used to confirm that the diethanolamine structure is maintained upon complexation with boron. researchgate.netresearchgate.net The quadrupolar nature of the ¹¹B nucleus can sometimes lead to broadening of the signal for carbon atoms directly attached to boron. acs.org
Mass Spectrometry (MS)
Mass spectrometry (MS) serves as a powerful analytical tool for the characterization of this compound and its derivatives. This technique provides valuable information on the molecular weight and structural features of these compounds. For instance, a gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of boric acid by derivatizing it with triethanolamine (B1662121) to form a volatile triethanolamine borate, which is then readily analyzed by GC-MS. nih.gov This approach highlights the utility of MS in quantifying boron-containing species after conversion to a suitable form. nih.gov
In studies of N-containing borate esters synthesized from boric acid, diethanolamine, and other starting materials, mass spectrometry, in conjunction with elemental analysis, has been crucial for confirming the molecular weight and composition of the target products. rsc.org For example, the experimentally determined molecular weight of a this compound ester (DEBE) was found to be in agreement with the theoretical calculated value, confirming the successful synthesis of the desired compound. rsc.org
Furthermore, tandem mass spectrometry has been shown to be effective in analyzing building blocks containing boron atoms for modular small molecule synthesis. chemrxiv.org The fragmentation patterns observed in MS analysis can be diagnostic for specific chemical groups attached to the boron atom, enabling rapid identification. chemrxiv.org Matrix-assisted laser desorption/ionization Fourier transform mass spectrometry (MALDI/FTMS) has also been employed to directly observe sugar alcohol borate complexes, demonstrating the versatility of mass spectrometry techniques in studying borate complexes in various matrices. ucdavis.edu
The table below presents a comparison of the experimental and theoretical molecular weights for a this compound ester (DEBE), illustrating the accuracy of MS in molecular weight determination. rsc.org
| Compound | Method | Molecular Weight (amu) |
| This compound ester (DEBE) | Experimental (MS) | 494 |
| Theoretical | 494.44 |
This table showcases the agreement between the experimentally determined molecular weight via mass spectrometry and the theoretically calculated value for a synthesized this compound ester. rsc.org
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a fundamental technique for characterizing the molecular weight distribution of polymers. chromatographytoday.comchromtech.com This method separates molecules based on their size in solution, with larger molecules eluting before smaller ones. chromtech.com GPC is instrumental in determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net
The molecular weight distribution is a critical property of a polymer as it significantly influences its physical and mechanical properties. chromatographytoday.com For example, higher molecular weight polymers generally exhibit greater strength and resilience, but they can be more challenging to process. chromatographytoday.com
In the context of borate-containing polymers or materials where this compound might be used as an additive or monomer, GPC would be the standard method to assess the resulting polymer's molecular weight characteristics. For instance, in the metathesis of polymers to produce polyols and polyesters, GPC is used to characterize the molecular weights of the resulting products. researchgate.net Different mole ratios of reactants can be used to control the molecular weights, and GPC allows for the precise measurement of the achieved Mw, which can range from hundreds to thousands of Daltons. researchgate.net
The following table illustrates typical molecular weight data that can be obtained from GPC analysis of polymeric materials.
| Parameter | Description | Typical Value |
| Mw (Da) | Weight-average molecular weight | 395 - 3963 |
| Mn (Da) | Number-average molecular weight | Varies |
| Mz (Da) | Z-average molecular weight | Varies |
| PDI | Polydispersity Index (Mw/Mn) | Varies |
This table provides an example of the range of weight-average molecular weights (Mw) that can be determined for polymers using GPC, as demonstrated in studies of polymer degradation and recycling. researchgate.net
Physicochemical Characterization and Solution Behavior
Electrical Conductivity and pH-Dependent Equilibria
The behavior of this compound in aqueous solutions is characterized by complex equilibria that are dependent on both concentration and pH. Studies on the physicochemical properties of aqueous this compound (DEAB) solutions reveal important insights into their ionic conductivity and stability. springerprofessional.de
The electrical conductivity of aqueous DEAB solutions is a function of concentration. springerprofessional.de Research has shown that in these solutions, anions are the primary charge carriers, with an anion transfer number of 0.79. springerprofessional.deresearchgate.net This indicates that the solution possesses unipolar electrical conductivity and anion-exchange properties. springerprofessional.deresearchgate.net The relationship between electrical conductivity and concentration can be approximated by theoretical models such as the Robinson–Stokes and Kohlrausch equations, particularly at lower concentrations. researchgate.net
The pH of the solution plays a crucial role in the equilibrium of borate species. In general, the stability of borate complexes, including those with amines, is highest in alkaline conditions. For dipeptide boronic acids, which share some structural similarities with this compound in terms of intramolecular B-N interactions, the equilibria are highly pH-dependent. nih.gov At neutral to higher pH, where the amino group is deprotonated, cyclization through the B-N bond is common. nih.gov Conversely, at low pH, protonation of the nitrogen disrupts this interaction. nih.gov For this compound, the formation of the complex from boric acid and diethanolamine involves the coordination of the nitrogen atom's lone pair of electrons to the empty p-orbital of the boron atom, forming a tetracoordinate complex. vt.edu This equilibrium is influenced by the pH of the medium. vt.edu
The following table summarizes the key physicochemical properties of aqueous this compound solutions.
| Property | Observation | Reference |
| Primary Charge Carriers | Anions | springerprofessional.deresearchgate.net |
| Anion Transfer Number | 0.79 | springerprofessional.deresearchgate.net |
| Conductivity Type | Unipolar | springerprofessional.deresearchgate.net |
| Ion Exchange Properties | Anion-exchange | springerprofessional.deresearchgate.net |
This table highlights the electrical properties of aqueous this compound solutions as determined through physicochemical studies. springerprofessional.deresearchgate.net
Dissociation Reactions in Aqueous Media
In aqueous solutions, this compound exists in equilibrium with its constituent components, boric acid and diethanolamine. springerprofessional.desmolecule.com The dissociation of the complex is influenced by factors such as pH and the presence of other ions. vt.eduacs.org The formation of the this compound complex involves the reaction between the Lewis acidic boron atom of boric acid and the Lewis basic nitrogen atom of diethanolamine. vt.edu This results in the formation of a tetracoordinate boron center. vt.edu
The dissociation reaction can be represented as an equilibrium between the complex and its precursors. The stability of the complex in water is a key aspect of its chemistry. While the B-N coordinate bond provides stability, the complex can still undergo hydrolysis. The ability of bis(glycerol)borate anions to undergo dissociation in the presence of water has been investigated and found to be dependent on the nature of the cation present. acs.org
In the broader context of boronic acid chemistry, the equilibrium between the boronic acid and diols to form boronate esters is well-established and is affected by pH and the pKa of the components. vt.edu Similarly, the dissociation of this compound is a critical factor in its applications. For instance, in its use as a corrosion inhibitor, the presence of the complex on a metal surface is key to its protective function. smolecule.com
The dissociation process is also relevant in the context of its breakdown. For example, some bacteria are capable of utilizing this compound as a substrate, breaking it down into lower ethanolamines, glycolaldehyde, acetaldehyde, and ammonia. researcher.life This indicates that under certain biological conditions, the compound can fully dissociate and be metabolized. researcher.life
Reaction Mechanisms and Catalytic Activity of Diethanolamine Borate Systems
Catalytic Applications in Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Diethanolamine (B148213) complexes of boronic acids, often referred to as DABO boronates, are air-stable reagents that have proven effective in Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. scielo.br Unlike their boronic acid counterparts, which can be unstable and difficult to handle, DABO boronates can be stored for extended periods at room temperature without noticeable degradation. nih.gov This stability, coupled with their ability to be used directly in reactions in the presence of water or a protic co-solvent, makes them an operationally simple and efficient alternative to other boronic acid derivatives. nih.gov
The Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of DABO boronates as coupling partners has been shown to be successful under standard Suzuki-Miyaura conditions, often employing a palladium catalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand such as JohnPhos or SPhos. nih.govthieme.de Research has demonstrated that these reactions can proceed with good yields for a variety of aryl halides without the need for a copper cocatalyst. nih.gov The viability of large-scale reactions has also been shown, highlighting the practical utility of DABO boronates in industrial settings. nih.gov For instance, a 44 mmol scale coupling reaction using a benzofuran (B130515) DABO boronate with a reduced catalyst loading of 0.5 mol% palladium and the inexpensive ligand triphenylphosphine (B44618) yielded 8.9 g of the coupled product (89% yield). nih.gov
A variety of aryl and heteroaryl DABO boronates, both electron-rich and electron-poor, have been synthesized and successfully employed in these cross-coupling reactions. nih.gov The stability and ease of handling of these crystalline substrates make them particularly attractive for process development in the pharmaceutical industry, where reproducibility and scalability are paramount. thieme.deacs.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions using DABO Boronates This table is interactive and allows for sorting and filtering of the data.
| Aryl Halide | DABO Boronate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 95 | nih.gov |
| 4-Bromotoluene | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 91 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 85 | nih.gov |
| 4-Bromo-N,N-dimethylaniline | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 75 | nih.gov |
| 2-Bromopyridine | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 88 | nih.gov |
| 3-Bromopyridine | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 82 | nih.gov |
| 4-Bromobenzonitrile | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 89 | nih.gov |
| Methyl 4-bromobenzoate | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 93 | nih.gov |
| 4-Bromoanisole | 2-Thiophenyl DABO | Pd(OAc)₂ / JohnPhos | 87 | nih.gov |
| 4-Bromoanisole | 3-Thiophenyl DABO | Pd(OAc)₂ / JohnPhos | 92 | nih.gov |
| 4-Bromoanisole | 2-Furyl DABO | Pd(OAc)₂ / JohnPhos | 85 | nih.gov |
| 4-Bromoanisole | 3-Furyl DABO | Pd(OAc)₂ / JohnPhos | 89 | nih.gov |
| 4-Bromoanisole | Benzofuran DABO | Pd(OAc)₂ / JohnPhos | 94 | nih.gov |
Role of Liberated Diethanolamine in Catalytic Cycles
During the Suzuki-Miyaura reaction, DABO boronates are known to hydrolyze in aqueous solutions and protic solvents to release the corresponding boronic acid and diethanolamine. nih.gov The liberated diethanolamine has been found to play a significant role in the catalytic process. acs.org While it was initially thought that the presence of an amine could potentially inhibit the palladium catalyst, studies have shown that diethanolamine does not adversely affect the catalytic cycle under many conditions. nih.gov In fact, reduced yields were observed under anhydrous conditions, suggesting that the hydrolysis to form the boronic acid is necessary for efficient transmetalation. nih.gov
However, further investigations have revealed a more complex interaction. It has been reported that diethanolamine can influence both the catalysis and the subsequent purging of palladium from the reaction mixture. acs.org There is evidence for an equilibrium between an unbound, active palladium species and a bound, inactive palladium-diethanolamine complex. acs.org The addition of external diethanolamine to a reaction can slow it down, which supports the idea of a reversible deactivation of the palladium catalyst. acs.org This understanding is crucial for optimizing reaction conditions and developing efficient purification strategies. acs.org
Amidation Reactions of Carboxylic Acids and Amines
Boron-based systems, including borate (B1201080) esters, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. nih.govnih.gov These methods offer a more atom-economical and environmentally friendly alternative to traditional methods that require pre-activation of the carboxylic acid. dur.ac.uk
Borate esters, such as tris(2,2,2-trifluoroethyl) borate, have been shown to catalyze amide formation with high efficiency. nih.gov These reactions can be performed under relatively mild conditions and are compatible with a wide range of functional groups, including unprotected amino acids. nih.gov The use of a Dean-Stark apparatus to remove water, the only byproduct, drives the reaction to completion. mdpi.com
Mechanistic Insights into Acyloxyboron Intermediates
The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. nih.govrsc.org It was initially proposed that the reaction proceeds through a monomeric acyloxyboron intermediate. mdpi.com In this model, the borate ester reacts with the carboxylic acid to form an acyloxyboron species, which then acts as an activated acylating agent for the amine. nih.govgoogle.com
However, more recent and extensive mechanistic studies by Sheppard and Whiting, supported by analytical, experimental, and theoretical evidence, have challenged this "monocyclic" acyloxyboron mechanism. mdpi.comencyclopedia.pub Their findings suggest that the reaction is more likely to proceed through the formation of a bicyclic intermediate involving a 2:2 complex of the carboxylic acid and the arylboronic acid catalyst. mdpi.comencyclopedia.pub These intermediates feature a B-X-B (where X can be O or NR) linkage. nih.govmdpi.com This revised mechanism is consistent with the observed high catalytic activity of certain boronic acids and provides a more nuanced understanding of the role of the boron catalyst in activating the carboxylic acid and facilitating the nucleophilic attack of the amine. nih.govucl.ac.uk
Cycloaddition of Carbon Dioxide with Epoxides (Borate Ester Catalysis)
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry research. The cycloaddition of CO₂ with epoxides to form cyclic carbonates is a 100% atom-economical reaction that has garnered considerable attention. mdpi.comarkat-usa.orgnih.gov Borate esters and other boron-based catalysts have been shown to be effective in promoting this transformation. mdpi.comrsc.org
In these catalytic systems, the borate ester often acts as a Lewis acid, activating the epoxide towards nucleophilic attack. arkat-usa.orgrsc.org The reaction is typically carried out in the presence of a co-catalyst, such as a halide salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), which provides the nucleophile for the initial ring-opening of the epoxide. mdpi.comarkat-usa.org Triethanolamine (B1662121) borate has been identified as a bifunctional Lewis pair catalyst for this reaction. nih.gov
The general mechanism involves the coordination of the Lewis acidic boron center to the oxygen atom of the epoxide ring, which facilitates its opening by the nucleophile. arkat-usa.orgnih.gov This is followed by the insertion of CO₂ into the resulting intermediate and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. arkat-usa.orgresearchgate.net These systems have demonstrated good to excellent yields for a variety of terminal and internal epoxides under various conditions. arkat-usa.orgrsc.org
Table 2: Catalytic Performance of Boronate Esters in CO₂ Cycloaddition with Epichlorohydrin (ECH) This table is interactive and allows for sorting and filtering of the data.
| Boronate Ester Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Boronate Ester 1 | DMAP | 125 | 1.6 | 0.5 | 94.3 | 97.5 | rsc.org |
| Boronate Ester 3 | DMAP | - | High Pressure | - | 90.0 | 97.7 | researchgate.net |
| Boronate Ester 3 | DMAP | - | Atmospheric Pressure | - | 45.2 | 97.4 | researchgate.net |
| Tetrahydroxydiboron | TBAI | Room Temp | Balloon | - | - | - | acs.org |
| HBO₂ | TBAB | 140 | 1.4 | 5 | - | - | arkat-usa.org |
Fundamental Mechanistic Investigations
A deeper understanding of the fundamental mechanisms underlying the catalytic activity of diethanolamine borate systems is crucial for the design of more efficient and selective catalysts. nih.gov Mechanistic studies often employ a combination of kinetic analysis, spectroscopic techniques (such as NMR), and computational modeling. nih.govresearchgate.netacs.org
Investigations into palladium-catalyzed cross-coupling reactions have explored the equilibrium between active and inactive catalyst species in the presence of liberated diethanolamine. acs.org Density functional theory (DFT) studies have been used to investigate the preactivation process of palladium complexes with diethanolamine, shedding light on the role of the solvent and base in generating the catalytically active species. researchgate.net
In the realm of amidation reactions, detailed studies have led to the revision of the accepted mechanism, moving from a simple monomeric acyloxyboron intermediate to a more complex dimeric B-X-B motif. nih.govmdpi.comrsc.org These investigations have involved the isolation and characterization of key reaction intermediates, providing concrete evidence for the proposed catalytic cycles. nih.gov
For the cycloaddition of CO₂ with epoxides, mechanistic proposals often invoke a dual role for the boron catalyst, activating both the epoxide and, in some cases, the CO₂ molecule. acs.org Spectroscopic and mass spectrometric studies have been employed to identify key intermediates, such as boron-CO₂ adducts, which support the proposed reaction pathways. acs.org
Lewis Acidity and Basicity in Reaction Systems
The catalytic activity of this compound systems is fundamentally governed by the principles of Lewis acidity and basicity, originating from the electronic nature of the boron and nitrogen atoms within the molecular framework. vt.edu In its elemental form, boron possesses an empty p-orbital, rendering it electron-deficient and thus a classic Lewis acid, capable of accepting a pair of electrons. vt.edu Conversely, the nitrogen atom in the diethanolamine moiety contains a lone pair of electrons, qualifying it as a Lewis base. smolecule.com
The reaction between diethanolamine and a boronic acid or its ester derivative, such as a pinacol (B44631) boronic ester, results in the formation of a diethanolamine boronate. rsc.orgnih.gov This process involves transesterification where the diethanolamine displaces the other diol (e.g., pinacol). rsc.orgresearchgate.net In this adduct, a dative covalent bond is formed between the nitrogen and boron atoms, creating an intramolecular Lewis pair. vt.edusmolecule.com This coordination changes the hybridization of the boron atom from sp² in the free boronic acid to a more stable sp³ hybridized state in the complex. vt.edunih.gov The resulting tetracoordinated boron center adopts a tetrahedral geometry. nih.gov
This intramolecular Lewis acid-base interaction significantly modulates the reactivity of the boron center. The formation of the sp³-hybridized "boronate" species reduces the Lewis acidity of the boron compared to its tricoordinate precursor. rsc.org This reduction in Lewis acidity is a critical factor in various catalytic processes. For instance, in the copper-catalyzed borylation of terminal alkynes, the Lewis acidity of the boronate reagent influences the regioselectivity of the reaction. acs.org Studies have shown that changing the ring size of the diol component of a boronate can tune the Lewis acidity; for example, six-membered rings formed with other diols lead to reduced Lewis acidity compared to five-membered rings. acs.org
The Lewis basic nitrogen atom also plays a crucial role. In certain catalytic cycles, the liberated diethanolamine, following the hydrolysis of the boronate ester, can itself participate in the reaction, for example by coordinating with a metal catalyst like palladium in Suzuki-Miyaura reactions. researchgate.net Furthermore, in systems like triethanolamine borate, which is structurally analogous, the Lewis pair is capable of dual activation: the Lewis acidic boron can activate an epoxide, while the Lewis basic tertiary amine can facilitate the ring-opening. chemicalbook.com This concept of dual functionality is central to the catalytic potential of amine-borate systems.
Computational studies on amine-borane adducts have further elucidated these relationships, establishing that electron-donating groups on the nitrogen atom and electron-withdrawing groups on the boron atom generally lead to more thermodynamically favorable systems for reactions like dehydrogenation. acs.org The ability to tune the electronic properties of both the Lewis acid (boron) and Lewis base (nitrogen) centers through synthetic modification allows for the fine-tuning of the catalyst's activity and selectivity for specific applications. researchgate.netnih.gov
Intermediates and Transition States Analysis
The analysis of intermediates and transition states in reactions involving this compound provides critical insights into the mechanistic pathways that define its catalytic behavior. These transient species are often characterized using a combination of spectroscopic techniques and computational modeling.
A prominent example is the use of diethanolamine boronic esters as stable, crystalline reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netsmolecule.comresearchgate.net A key step in the deprotection of boronic esters, such as alkylpinacolyl boronates, is the transesterification with diethanolamine. vt.edunih.gov This reaction proceeds through a diethanolamine boronate intermediate, which is an sp³-hybridized, tetracoordinated boron adduct. nih.gov This "boron-ate" species is significantly more stable and resistant to air oxidation compared to the parent boronic acid. nih.gov The formation of this stable intermediate is advantageous, allowing for easier handling and isolation. vt.edu
The subsequent step in the catalytic cycle often involves the hydrolysis of the diethanolamine boronate to release the active boronic acid. rsc.orgnih.gov This hydrolysis is proposed to occur rapidly under acidic aqueous conditions. nih.gov The mechanism involves a nucleophilic attack by water on the electron-deficient boron center, leading to an unstable tetrahedral intermediate, which then eliminates boric acid to yield the desired product and regenerate the diethanolamine. smolecule.com
Spectroscopic methods are invaluable for the characterization of these intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is highly effective for probing the coordination state of the boron atom. For instance, the transition from an sp² to an sp³ hybridized boron is accompanied by a characteristic upfield shift in the ¹¹B NMR spectrum. vt.edu X-ray crystallography has also been successfully employed to determine the solid-state structure of diethanolamine boronate intermediates, confirming the tetrahedral geometry around the boron atom. nih.gov
The table below summarizes key spectroscopic data used to characterize a representative alkyl boronate intermediate complexed with diethanolamine.
| Intermediate | Spectroscopic Method | Key Observation | Interpretation | Reference(s) |
| Alkyl Boronate • Diethanolamine Adduct | ¹¹B NMR | Signal confirms tetracoordinated boron | Formation of a stable sp³-hybridized "boron-ate" species | vt.edunih.gov |
| Alkyl Boronate • Diethanolamine Adduct | ¹H NMR, ¹³C NMR | Shifts consistent with complex formation | Characterization of the adduct structure | nih.gov |
| Alkyl Boronate • Diethanolamine Adduct | High-Resolution Mass Spectrometry | Accurate mass confirms molecular formula | Verification of the intermediate's composition | nih.gov |
| Alkyl Boronate • Diethanolamine Adduct | Single-Crystal X-ray Diffraction | Data reveals tetrahedral geometry at the boron center | Confirms the three-dimensional structure and bonding | nih.gov |
Computational studies have also been applied to model transition states in related borane-catalyzed reactions. acs.orgscholaris.ca For example, in the hydroboration of alkynes catalyzed by dicyclohexylborane, a four-membered transition state is proposed for the transfer of an alkenyl group from one boron atom to another. rsc.org While not specific to this compound, these models provide a framework for understanding the types of transition states that may be involved in its catalytic cycles. The hemilability of the ligand attached to boron can play a key mechanistic role, allowing boron to act like a proton or a hydride in certain transfer processes. scholaris.ca Understanding these intermediates and transition states is crucial for optimizing reaction conditions and designing more efficient catalysts based on the this compound scaffold.
Advanced Applications and Functional Materials Derived from Diethanolamine Borate
Polymer and Materials Science Enhancements
Intumescent Flame Retardant Systems
Diethanolamine (B148213) borate (B1201080) is a key component in the synthesis of novel intumescent flame retardants (IFRs), which protect materials from fire by swelling to form a porous, insulating char layer. This char layer acts as a physical barrier, limiting the transfer of heat, oxygen, and flammable gases.
Researchers have successfully synthesized a novel IFR named poly(phenyl phosphamide spirocyclic diethanolamine borate) (PPSDB) by reacting this compound with phenylphosphonic dichloride. researchgate.net This compound incorporates phosphorus, nitrogen, and boron, which work synergistically to enhance flame retardancy. When incorporated into polyethylene (B3416737) (PE), the PPSDB additive was found to significantly improve its fire resistance.
Another study involved the synthesis of a charring agent, poly(pentaerythritol spirocyclic phosphorusoxy spirocyclic this compound) (PPSPSDB), from this compound (DEAB) and spirocyclic pentaerythritol (B129877) bisphosphorate disphosphoryl chloride (SPDPC). researchgate.net When combined with ammonium (B1175870) polyphosphate (APP), this system demonstrated effective flame retardancy in linear low-density polyethylene (LLDPE).
The performance of these IFR systems is often evaluated using the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and the UL-94 vertical burn test. Higher LOI values and a V-0 rating in the UL-94 test indicate superior flame retardancy.
Table 1: Flame Retardant Performance of Polyethylene Composites
| Composite | Additive Loading (wt%) | LOI (%) | UL-94 Rating |
|---|---|---|---|
| PE/PPSDB | 30 | 29.2 | V-0 |
This table presents selected research findings on the flame retardant properties of polyethylene composites incorporating this compound-derived additives. researchgate.netresearchgate.net
Bonding Agents in Energetic Materials and Propellants
In composite solid propellants, the interfacial adhesion between the solid filler (e.g., oxidizers like ammonium perchlorate (B79767) (AP) or energetic fillers like RDX) and the polymer binder matrix (e.g., hydroxyl-terminated polybutadiene, HTPB) is critical for mechanical integrity. nih.gov Dewetting, or the separation of the binder from the filler particles under stress, can compromise the propellant's performance and safety. nih.gov
Borate esters derived from alkanolamines, including diethanolamine, have been developed as effective bonding agents to mitigate this issue. nih.govresearchgate.net These agents form a strong interfacial layer, improving the stress transfer between the binder and filler particles. One end of the bonding agent molecule interacts with the solid filler surface, while the other end chemically binds with the polymer matrix. nih.gov
Studies have shown that new borate-ester bonding agents synthesized from intermediates like N-(2-cyanoethyl) diethanolamine can significantly improve the processing and mechanical properties of high-energy HTPB propellants. researchgate.net Specifically, bonding agents containing polar groups such as cyano (–CH₂CH₂CN) have demonstrated enhanced mechanical properties and reduced dewetting. nih.gov The effectiveness of these bonding agents is often quantified by comparing the mechanical properties (e.g., tensile strength) of the propellant with and without the agent.
Table 2: Effect of Borate Ester Bonding Agents on HTPB Propellant Mechanical Properties
| Bonding Agent | Functional Group | Tensile Strength (σm, MPa) | Adhesion Index (εb/εm) |
|---|---|---|---|
| BA-3 | Cyano (-CH₂CH₂CN) | 0.905 | 1.07 |
This table showcases the impact of different functional groups within this compound-based bonding agents on the performance of HTPB propellants. A lower adhesion index indicates better interfacial bonding. nih.gov
Polymeric Composites with Enhanced Thermal and Mechanical Stability
Diethanolamine units, whether introduced as additives or intrinsically present in polymer structures like amine-cured epoxy resins, can react with boronic acids to form stable dioxazaborocane (DOAB) structures. rsc.orgrsc.org This reaction provides a novel method for post-cure functionalization and enhancement of thermoset polymers.
This modification can lead to significant changes in the material's properties. For instance, the condensation of diethanolamine units within an epoxy resin with phenylboronic acid alters the thermal and mechanical characteristics of the original polymer. rsc.org Furthermore, introducing N-coordinated boronate structures into phenol-formaldehyde resins has been shown to increase the initial thermal degradation temperature by as much as 100 °C. acs.org
The crosslinking effect of borate additives can also be tuned by controlling conditions such as pH. rsc.org In alkaline conditions, borates tend to increase the degree of crosslinking in polymers like partially hydrolyzed poly(vinyl acetate) (PVAc), which enhances mechanical strength. rsc.org Conversely, under acidic conditions, these same additives can act as plasticizers. rsc.org This dual functionality allows for precise control over the final properties of the composite material.
Table 3: Thermal Stability of Boron-Nitrogen Modified Phenol-Formaldehyde Resin
| Material | Initial Degradation Temp. (TGA) | Temperature Increase (°C) |
|---|---|---|
| Unmodified Phenol-Formaldehyde Resin | - | - |
This table illustrates the significant improvement in thermal stability achieved by incorporating N-coordinated boronate structures derived from diethanolamine into a phenol-formaldehyde resin matrix. acs.org
Modification of Cellulosic Materials for Improved Performance
Cellulosic materials like wood and cotton can be chemically modified with this compound to enhance their properties, particularly fire resistance and thermal stability. mdpi.comcellulosechemtechnol.roresearchgate.net The treatment involves the chemical interaction of the boron-nitrogen compound with the hydroxyl groups of cellulose (B213188), forming stable ethers. mdpi.com This modification can be achieved by treating the cellulosic material with aqueous solutions of this compound. cellulosechemtechnol.ro
This surface treatment has been shown to effectively reduce the combustibility of wood, suppress smoldering, and decrease the burning rate. cellulosechemtechnol.roresearchgate.net Borate compounds are known to act as flame retardants by forming a glassy, impenetrable coating upon heating, which excludes oxygen and prevents the propagation of flame. nih.gov They also promote the dehydration and charring of cellulose at lower temperatures, reducing the formation of flammable volatile compounds. nih.govnih.gov
In a study on cotton fabric, a reactive flame retardant (BDA) derived from boric acid and diethanolamine was applied through a simple curing process. The treated cotton exhibited excellent and durable flame retardancy, with a Limiting Oxygen Index (LOI) of 36.1%, which remained at 30.3% even after 50 laundering cycles. nih.gov This indicates a strong chemical fixation of the flame retardant to the cellulose fibers. nih.gov
Table 4: Flame Retardancy of Modified Cellulosic Materials
| Material | Treatment | LOI (%) | Key Finding |
|---|---|---|---|
| Pine Wood | 50% this compound Solution | - | Effectively reduces combustibility and suppresses smoldering. cellulosechemtechnol.ro |
This table summarizes the enhanced flame-retardant properties of wood and cotton following treatment with this compound-based compounds. cellulosechemtechnol.ronih.gov
Tribological Performance as Lubricant Additives
This compound derivatives are highly effective as lubricant additives, offering significant improvements in antiwear and friction-reducing properties, particularly in environmentally friendly, sulfur- and phosphorus-free formulations.
Antiwear and Friction-Reducing Mechanisms
Borate esters synthesized from diethanolamine function as lubricant additives by forming a protective tribofilm on metal surfaces during friction. rsc.orgresearchgate.net The mechanism involves the adsorption of the additive molecules onto the metal surface, followed by their decomposition under the high pressure and temperature conditions of the tribological contact.
The electron-deficient boron atom in the borate ester is attracted to the electron-rich metal surface, promoting strong adsorption. rsc.org This adsorbed layer can physically separate the sliding surfaces. During the friction process, a tribochemical reaction occurs, leading to the formation of a durable, low-friction protective film. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have revealed that these films are complex structures composed of materials such as boron oxide (B₂O₃), iron oxides (Fe₂O₃), and nitrogen-containing organic compounds. rsc.orgnih.gov In some cases, the formation of superhard materials like boron nitride (BN) within the tribofilm has been observed, further enhancing antiwear performance. researchgate.netresearchgate.net
The performance of these additives can be influenced by the base oil. For example, a this compound ester (DEBE) showed good antiwear properties in liquid paraffin (B1166041) (LP) and poly-alpha-olefin (PAO) base oils. rsc.org However, its performance decreased in dioctyl sebacate (B1225510) (DIOS) due to competitive adsorption between the polar additive and the polar base oil. rsc.orgrsc.org
Table 5: Tribological Performance of this compound Ester (DEBE) Additive
| Base Oil | Additive | Key Outcome |
|---|---|---|
| Liquid Paraffin (LP) | DEBE | Good antiwear properties due to formation of a protective film containing B₂O₃ and Fe₂O₃. rsc.org |
| Poly-alpha-olefin (PAO) | DEBE | Possessed good antiwear properties. rsc.org |
This table illustrates the performance of a this compound ester additive in different lubricant base oils, highlighting the importance of the base oil-additive interaction. rsc.org
Formation of Tribofilms and Surface Interactions
The efficacy of this compound and its derivatives as lubricant additives stems from their ability to form a protective boundary film, known as a tribofilm, on interacting metal surfaces. This process is initiated by the physical and chemical adsorption of the additive molecules onto the friction pairs. rsc.org The presence of active groups within the this compound structure, such as hydroxyl and amide bonds, enhances this adsorption capacity. researchgate.net
The formation of the tribofilm is a multi-step process. Initially, the polar functional groups in the this compound molecule facilitate its adsorption onto the metal surface, creating a physical adsorption film. rsc.org The nature of the base oil plays a critical role in this stage due to competitive adsorption. rsc.orgrsc.org In non-polar base oils like liquid paraffin (LP) or poly-alpha-olefin (PAO), the more polar this compound additive preferentially adsorbs onto the metal. rsc.orgrsc.org However, in highly polar base oils such as dioctyl sebacate (DIOS), the base oil itself may adsorb more readily, hindering the additive's access to the surface and potentially diminishing its anti-wear capability. rsc.orgrsc.org
Under the high pressure and temperature generated by friction, the adsorbed layer undergoes complex tribochemical reactions. researchgate.netresearchgate.net The additive molecules decompose, and the resulting reactive elements interact with the metal surface. rsc.orgrsc.org This leads to the in-situ generation of a durable, mixed boundary protective tribofilm. rsc.orgresearchgate.net This film is often a composite of inorganic compounds, such as boron oxide, and organic nitrogen-containing compounds. rsc.orgplos.org This protective layer effectively separates the sliding metal surfaces, preventing direct contact and significantly reducing friction and wear. researchgate.netresearchgate.net In some formulations, this process results in a thick, multilayer viscoelastic adsorption film that provides excellent lubrication. researchgate.netresearchgate.net
Influence of Molecular Structure on Tribological Properties
The tribological performance of this compound is intrinsically linked to its molecular architecture. The synergistic effect of containing both boron (B) and nitrogen (N) is a key factor in its effectiveness as an anti-wear and friction-reducing additive. rsc.orgplos.org
A critical structural feature is the formation of an intramolecular coordination bond between the nitrogen and boron atoms. rsc.orgplos.orgnih.gov The nitrogen atom possesses a lone pair of electrons in its p-orbital, which can be donated to the empty 2p orbital of the electron-deficient boron atom. rsc.orgplos.org This interaction often results in the formation of a stable five-membered ring structure. rsc.orgresearchgate.netnih.gov This B-N coordination bond significantly enhances the hydrolytic stability of the borate ester, preventing its premature breakdown by water molecules and ensuring its longevity in the lubricant formulation. plos.orgnih.gov
The other parts of the molecule also play specific roles:
Fatty Acid Chains: The length of the alkyl chains, often derived from fatty acids, influences the additive's solubility and film-forming properties. researchgate.net For instance, derivatives with long carbon chains, like stearic acid diethanolamide borate ester, exhibit better solubility in non-polar base oils (e.g., PAO6) and can form thicker adsorption films, leading to improved anti-wear performance. researchgate.netresearchgate.net
Active Groups: The presence of functional groups like hydroxyl (-OH) and amide (-C(O)N-) enhances the molecule's polarity and its affinity for metal surfaces, strengthening its adsorption. researchgate.net
This combination of a stable B-N core for durability and tailored organic chains for solubility and surface adsorption allows for the design of highly effective lubricant additives. rsc.orgresearchgate.net The structure enables the molecule to first adsorb onto the surface and then, under frictional stress, decompose to form a robust tribofilm containing beneficial compounds like boron oxides and boron nitride. researchgate.netresearchgate.net
Tribochemical Reaction Product Analysis via X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a crucial surface-sensitive analytical technique used to determine the chemical composition of the tribofilms formed on worn surfaces lubricated with this compound additives. rsc.orgrsc.orgresearchgate.net By analyzing the binding energies of core-level electrons, XPS provides direct evidence of the tribochemical reactions that occur during the lubrication process. rsc.orgkoreascience.kr
Studies on steel surfaces lubricated with various this compound derivatives consistently show the formation of a complex protective film. rsc.orgplos.org During the friction process, the additive decomposes, and its constituent elements react with the metal surface and other available elements like oxygen. rsc.orgrsc.org
The primary species identified by XPS in the tribofilm include:
Boron Compounds: A significant peak for the B1s core level is typically observed at a binding energy of approximately 191-192 eV, which is characteristic of Boron Oxide (B₂O₃). rsc.orgresearchgate.netrsc.org This indicates that the borate ester degrades and the boron element reacts with oxygen to form a glassy, protective B₂O₃ layer. rsc.orgkoreascience.kr In some cases, peaks corresponding to Boron Nitride (BN) at 399.68 eV (N1s) or B-N bonds at 187.5 eV (B1s) are also detected, which contributes to the film's excellent lubricating properties. researchgate.nettechscience.com
Nitrogen Compounds: The N1s spectrum often shows a peak around 399.9 eV, which is attributed to adsorbed organic nitrogen compounds from the ethanolamine (B43304) part of the molecule. rsc.orgrsc.orgtechscience.com
Iron Oxides: The analysis of the substrate material reveals the formation of iron oxides (Fe₂O₃, Fe₃O₄) due to tribo-oxidation. rsc.orgresearchgate.net This is confirmed by peaks in the Fe2p spectrum (around 711 eV) and the O1s spectrum (around 530 eV). rsc.orgresearchgate.netplos.org
These XPS results confirm that this compound functions by creating a composite tribofilm composed of inorganic compounds like B₂O₃ and Fe₂O₃, along with organic nitrogen-containing species. rsc.orgplos.org This robust, multi-component film effectively prevents direct metal-to-metal contact, thereby enhancing the anti-wear and friction-reducing properties of the lubricant. rsc.orgresearchgate.net
The following table summarizes typical XPS findings for tribofilms generated from this compound additives.
| Element | Core Level | Binding Energy (eV) | Inferred Chemical Species/Bond | Source(s) |
| Boron | B1s | 191.9 - 192.0 | Boron Oxide (B₂O₃) | rsc.orgresearchgate.netrsc.org |
| Boron | B1s | 187.5 | Boron-Nitrogen Bond (B-N) | techscience.com |
| Nitrogen | N1s | 399.6 - 399.9 | Organic Nitrogen Compounds, B-N Bond | rsc.orgresearchgate.netrsc.org |
| Nitrogen | N1s | 397.8 | Boron-Nitrogen Bond (B-N) | techscience.com |
| Oxygen | O1s | ~530.1 | Iron Oxide (Fe₂O₃) | rsc.orgplos.org |
| Oxygen | O1s | ~532.4 | Boron Oxide (B₂O₃) | rsc.orgrsc.org |
| Iron | Fe2p | ~711.0 | Iron Oxide (Fe₂O₃) | rsc.orgresearchgate.netplos.org |
Theoretical and Computational Studies on Diethanolamine Borate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of compounds like Diethanolamine (B148213) borate (B1201080). DFT calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state, providing a detailed three-dimensional structure. For instance, studies on similar amino alcohol borinate complexes have successfully used DFT with basis sets like B3LYP/6-31+G(d,p) to explore their molecular properties researchgate.net. Such calculations for Diethanolamine borate would likely reveal the formation of a stable cyclic structure arising from the condensation reaction between diethanolamine and boric acid, as suggested by experimental studies researchgate.net.
The electronic properties that can be calculated using DFT include the dipole moment, polarizability, and the distribution of electron density. These properties are crucial for understanding the molecule's interactions with its environment. For example, the calculated dipole moment can be compared with experimental values to validate the computational model researchgate.net. The electron density distribution helps in identifying the electron-rich and electron-deficient regions of the molecule, which is key to understanding its reactivity.
A reliable method for predicting the ¹¹B NMR shifts of organoboron compounds using DFT has been established, which can be instrumental in confirming the structure of proposed reaction intermediates worktribe.com.
Table 1: Representative DFT-Calculated Molecular Properties for Borate Esters
| Property | Typical Calculated Value/Finding | Significance for this compound |
| Optimized Geometry | Provides precise bond lengths (e.g., B-O, C-N) and angles. | Confirms the cyclic structure and the coordination around the boron atom. |
| Dipole Moment | Varies with molecular symmetry and charge distribution. | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Density Map | Shows regions of high and low electron density. | Identifies nucleophilic (e.g., nitrogen lone pair) and electrophilic (e.g., boron atom) sites. |
| ¹¹B NMR Chemical Shift | Calculated shifts can be correlated with experimental spectra. | Helps in the structural elucidation and confirmation of the boron coordination environment. worktribe.com |
This table is illustrative and based on typical findings for related borate compounds from computational studies.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Frontier electron density analysis, based on the distribution of the HOMO and LUMO, reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen atoms, indicating these as the primary sites for electrophilic attack. The LUMO is expected to be centered around the boron atom, making it susceptible to nucleophilic attack. This type of analysis has been applied to various boronic acid derivatives to understand their reactivity researchgate.net.
Computational chemistry can be used to model reaction mechanisms and calculate the energetics of different reaction pathways. For this compound, this could involve studying its formation from diethanolamine and boric acid or its role in processes like flame retardancy or corrosion inhibition. DFT calculations can be employed to locate transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics rsc.org.
For example, a computational study on the esterification of boric acid with diols has elucidated the mechanism of B-O bond formation, revealing the roles of both the trigonal boric acid and the tetrahedral borate ion in the rate-determining step rsc.org. Similar studies on this compound could clarify how it interacts with other molecules and surfaces, for instance, by modeling its adsorption on a metal surface to understand its corrosion inhibition mechanism.
Molecular Orbital (MO) and Frontier Electron Density Analysis
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics, transport properties, and intermolecular interactions of molecules in a condensed phase. For this compound, MD simulations could be used to study its behavior in aqueous solutions or as a component in a polymer matrix.
To perform MD simulations, a force field that describes the potential energy of the system as a function of its atomic coordinates is required. For borate esters, specific force field parameters have been developed to be compatible with common force fields like Amber nih.gov. These parameters are crucial for obtaining accurate simulation results. MD simulations can be used to study how this compound molecules aggregate in solution, interact with solvent molecules, and diffuse through a medium. Such simulations have been used to investigate the solvation structure of lithium salts in borate ester-based electrolytes uchicago.edu.
Computational Modeling of Interfacial Interactions
The performance of this compound in applications such as corrosion inhibition and as a coalescing agent in paints is governed by its interactions at interfaces. Computational modeling can provide a molecular-level understanding of these interfacial phenomena.
For instance, to study its role as a corrosion inhibitor, one could model the interface between a metal surface (e.g., iron or aluminum) and an aqueous solution containing this compound. By calculating the binding energy of the this compound molecule to the metal surface, it is possible to assess its adsorption strength mdpi.com. The orientation of the molecule on the surface and the nature of the bonds formed can also be determined. These simulations often employ a combination of quantum mechanics and molecular mechanics (QM/MM) or specialized force fields to accurately describe the complex interactions at the metal-organic interface. Studies on the interaction of boron adatoms with graphene have utilized such methods to determine favorable binding sites and energies frontiersin.org.
Similarly, to understand its function as a coalescent, simulations could model the interface between polymer particles in a water-based paint formulation. These models could reveal how this compound influences the film formation process by reducing the minimum film formation temperature (MFFT) and promoting the coalescence of polymer particles.
Environmental Chemistry and Degradation Pathways of Diethanolamine Borate
Biodegradation Studies
Biodegradation is a key process in the environmental breakdown of diethanolamine (B148213) borate (B1201080). The susceptibility of this compound to microbial degradation is largely dependent on the ability of microorganisms to utilize either the diethanolamine or the borate moiety.
Diethanolamine itself is known to be biodegradable. Studies have shown that various microorganisms, including bacteria isolated from industrial cutting fluids and acclimatized sewage populations, can degrade diethanolamine. nih.gov It is plausible that certain fungal species also possess the necessary enzymes to metabolize the diethanolamine portion of the molecule as a source of carbon and nitrogen. The degradation process likely involves the cleavage of the C-N bonds, leading to simpler organic molecules that can enter central metabolic pathways.
Further research is needed to isolate and identify fungal strains capable of efficiently degrading diethanolamine borate and to elucidate the specific metabolic pathways involved.
Photodegradation Mechanisms
Photodegradation, the breakdown of compounds by light, is another important environmental degradation pathway, particularly in sunlit surface waters.
The photodegradation of this compound is expected to proceed through the photocatalytic oxidation of the diethanolamine component. In aqueous titanium dioxide (TiO2) dispersions, a common photocatalyst, diethanolamine has been shown to decompose under UV irradiation. researchgate.net The degradation process leads to the formation of several intermediates.
The primary steps in the photocatalyzed oxidation of diethanolamine involve the formation of primary amines. researchgate.net Studies on the photodegradation of diethanolamine show that it decomposes to form ethanolamine (B43304) as a major intermediate. researchgate.net This is followed by further oxidation, eventually leading to the mineralization of the organic components into carbon dioxide (CO2), ammonium (B1175870) (NH4+), and nitrate (B79036) (NO3-). researchgate.net The formation of formic acid has also been observed during the photodegradation of diethanolamine. researchgate.net
The general proposed pathway for the photocatalyzed degradation of the diethanolamine moiety is as follows:
Diethanolamine → Ethanolamine → Further oxidation products → CO2 + NH4+ + NO3-
Below is a table summarizing the intermediates formed during the photocatalyzed oxidation of diethanolamine.
| Initial Compound | Photocatalyst | Identified Intermediates | Final Products |
| Diethanolamine | TiO2 | Ethanolamine, Formic Acid | CO2, NH4+, NO3- |
Data inferred from studies on diethanolamine. researchgate.net
Reactivity with Environmental Radicals (e.g., Hydroxyl Radicals)
In the environment, highly reactive radical species, such as hydroxyl radicals (•OH), play a significant role in the transformation of chemical compounds. Hydroxyl radicals are formed photochemically in water and the atmosphere and can initiate the degradation of organic and inorganic substances.
The reaction of this compound with hydroxyl radicals would involve reactions with both the diethanolamine and the borate components. The rate of reaction with the diethanolamine part is expected to be rapid. The reaction of hydroxyl radicals with diethanolamine in the atmosphere is estimated to have a half-life of about four hours, indicating it is a significant removal mechanism. epa.gov In aqueous solutions, the bimolecular rate constants for the reaction between various amine drugs and hydroxyl radicals are in the range of (2.1 ± 0.2) × 10^9 to (8.7 ± 0.3) × 10^9 M-1 s-1. acs.org
Recent studies have precisely determined the reactivity of hydroxyl radicals with boric acid and its conjugate base, borate. The rate constants for these reactions are dependent on the pH of the solution, which dictates the speciation of boron. The borate ion (B(OH)4-) is more reactive towards hydroxyl radicals than boric acid (B(OH)3). nih.govnih.govacs.org
The table below presents the determined rate constants for the reaction of hydroxyl radicals with different boron species.
| Boron Species | Rate Constant (M⁻¹s⁻¹) | Reference |
| Boric Acid (B(OH)3) | 3.6 × 10⁴ | nih.gov, acs.org |
| Borate (B(OH)4-) | 1.1 × 10⁶ | nih.gov, acs.org |
| Diborate | 6.4 × 10⁶ | nih.gov, acs.org |
| Tetraborate | 6.8 × 10⁶ | nih.gov, acs.org |
Future Research Directions and Emerging Areas
Development of Novel Diethanolamine (B148213) Borate (B1201080) Derivatives
The functional backbone of diethanolamine borate serves as a foundational building block for creating a diverse range of new molecules with tailored properties. Research is actively pursuing the synthesis of novel derivatives for applications in medicine, materials science, and industrial additives.
A significant area of development is in the pharmaceutical field. For instance, diethanolamine (DEA) is utilized in a transesterification process to deprotect pinacolylboron-functionalized ibuprofen (B1674241), creating a spirocyclic boralactonate DEA boronate intermediate. mdpi.comnsf.gov Subsequent hydrolysis and further reactions pave the way for a wide scope of new boron-containing ibuprofen derivatives. mdpi.com This methodology showcases how this compound intermediates can be pivotal in modifying existing drugs to create new chemical entities. mdpi.comnsf.gov
In materials science, novel derivatives are being engineered for specific functionalities. One such example is poly(phenyl phosphamide spirocyclic this compound) (PPSDB), a charring agent developed for intumescent flame retardant systems in polyethylene (B3416737). researchgate.net Similarly, fatty acid diethanolamide borate esters with varying carbon chain lengths have been synthesized to act as high-performance lubricant additives. researchgate.net The development of standardized and scalable synthesis processes for diethanolamine boronic esters is crucial for making these derivatives widely accessible for various applications. acs.org
| Novel Derivative Class | Example Compound/System | Intended Application/Function | Key Research Finding |
| Pharmaceutical Intermediates | Boron-containing ibuprofen derivatives | Anti-inflammatory drugs | DEA is used for transesterification to create a boronate intermediate, enabling the synthesis of new drug derivatives. mdpi.comnsf.gov |
| Flame Retardants | Poly(phenyl phosphamide spirocyclic this compound) (PPSDB) | Charring agent for flame-retardant polyethylene | A novel intumescent flame retardant containing phosphorus, nitrogen, and boron was successfully synthesized. researchgate.net |
| Lubricant Additives | Fatty acid diethanolamide borate esters (e.g., C18ONB) | Improving tribological properties of base oils | Derivatives with long carbon chains show good solubility and form protective viscoelastic films on friction surfaces. researchgate.net |
| Stable Reagents | Diethanolamine complexed heterocyclic boronic acids (DABO boronates) | Reagents for cross-coupling reactions | These air-stable derivatives can be stored for extended periods without degradation, unlike their boronic acid counterparts. researchgate.net |
Expanding Catalytic Applications
This compound and its derivatives are emerging as important players in the field of catalysis. Their stability and reactivity make them suitable for a range of chemical transformations, most notably in cross-coupling and amidation reactions.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, extensively uses boronic acids and their esters. Diethanolamine boronic esters serve as stable, crystalline intermediates that can rapidly hydrolyze under reaction conditions to release the active boronic acid. researchgate.netrsc.org Research has shown that the liberated diethanolamine can also play a beneficial role in the catalytic cycle. researchgate.net
Beyond their role as precursors, borate esters are being developed as direct catalysts. Studies have identified novel borate ester catalysts that are highly effective for amidation reactions, which involve forming an amide bond from a carboxylic acid and an amine. rsc.org These catalysts show high reactivity even with challenging or poorly reactive substrates where other catalytic systems may fail. rsc.org Another innovative application is the use of an electron-deficient borinic acid–ethanolamine (B43304) complex as a "bond-weakening" catalyst. thieme-connect.com This system facilitates the photoredox α-C–H alkylation of alcohols, a challenging but valuable transformation. thieme-connect.com
| Catalytic Application | Role of this compound/Derivative | Example Reaction | Significance |
| Suzuki-Miyaura Coupling | Stable precursor to boronic acids | Palladium-catalyzed C-C bond formation | Provides a stable, easy-to-handle source of the boronic acid coupling partner. researchgate.netrsc.org |
| Amidation | Direct catalyst | Formation of amides from carboxylic acids and amines | A novel borate ester catalyst shows high efficiency for a wide range of substrates, including difficult ones. rsc.org |
| C-H Functionalization | Bond-weakening catalyst | Photoredox α-C–H alkylation of alcohols | An electron-deficient borinic acid–ethanolamine complex enables the functionalization of previously inaccessible amino acid derivatives. thieme-connect.com |
| Aldol Condensations | Potential dual-activation catalyst | Aldol-type reactions | Aminoboronic acids show promise by combining Lewis-acid activation from boron with base activation from the amine. nih.gov |
Advanced Materials Design and Engineering
The ability of this compound to form dynamic and stable chemical bonds is being harnessed to create a new generation of advanced materials with responsive and high-performance properties. The reversible nature of the boron-oxygen (B-O) bond, often stabilized by an internal boron-nitrogen (B-N) coordination, is central to these innovations. researchgate.net
This chemistry is foundational to the development of dynamic polymeric materials. These materials, which can change their properties in response to external stimuli, have potential applications as biosensors, battery electrolytes, and artificial skins. researchgate.net A notable example is the creation of a strong, recyclable adhesive based on a stable boronic ester linkage that demonstrates long-term adhesion even under water and in harsh conditions. researchgate.net
In the realm of safety and protection, this compound derivatives are key components in flame-retardant materials and protective coatings. As previously mentioned, PPSDB is used to create flame-retardant polyethylene composites. researchgate.net Furthermore, boron-nitrogen compounds derived from diethanolamine and boric acid are used to modify cellulosic materials like wood. mdpi.com This treatment forms hydrolytically stable esters on the surface, imparting enhanced fire-protective and antiseptic properties. mdpi.comresearchgate.net
| Material Type | Role of this compound | Key Property/Function | Emerging Application |
| Dynamic Polymers | Forms reversible B-O bonds with B-N coordination | Dynamic and responsive nature, recyclability | Recyclable underwater adhesives, biosensors, battery electrolytes. researchgate.net |
| Flame Retardants | Serves as a charring agent (e.g., PPSDB) | Enhances fire resistance of polymers like polyethylene | Safer plastics and building materials. researchgate.net |
| Protective Coatings | Modifies surfaces like cellulose (B213188) (wood) | Forms hydrolytically stable, protective layers | Bio- and fire-protective treatment for wood and other cellulosic materials. mdpi.comresearchgate.net |
| Advanced Lubricants | Acts as a functional additive (e.g., fatty acid derivatives) | Forms thick, viscoelastic adsorption films | High-performance, environmentally acceptable lubricants for industrial machinery. researchgate.net |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
To accelerate the design of new derivatives and applications, researchers are employing a suite of advanced analytical and computational tools to gain a fundamental understanding of this compound's structure and reactivity.
Computational chemistry , particularly Density Functional Theory (DFT), has become indispensable. DFT calculations are used to predict reaction pathways, such as in the Suzuki-Miyaura coupling, and to understand the stability of intermediates. rsc.orgacs.org For example, computational studies have been used to model the geometry of N-containing borate esters, confirming that an intramolecular coordination between nitrogen and the electron-deficient boron atom enhances the compound's stability. plos.orgscienceopen.com This predictive power allows researchers to design molecules with desired properties, as demonstrated in the development of a "boronate formation-triggered azide–alkyne cycloaddition" (BAAC), where DFT calculations predicted the feasibility and optimal conditions for the reaction. acs.org
Spectroscopic techniques provide experimental validation for these computational models.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly using ¹¹B and ¹H nuclei, is used to identify the formation and structure of this compound complexes in solution. rsc.orgresearchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy is routinely used to confirm the synthesis of this compound derivatives by identifying characteristic vibrational bands, such as those for B-O, N-H, and C-N bonds. rsc.orgresearchgate.net
X-ray crystallography offers definitive structural information, providing precise bond lengths and angles. It has been used to confirm the tetracoordinate geometry of boron in diethanolamine-protected boronic esters, a key feature of their stability. acs.orgacs.org
X-ray Photoelectron Spectroscopy (XPS) is employed to analyze surfaces, for instance, to identify the chemical composition of protective films formed by borate ester lubricant additives on metal surfaces during tribological testing. scienceopen.com
| Technique | Application/Insight Gained | Example Study |
| Density Functional Theory (DFT) | Predicting reaction pathways and stability of intermediates. | Modeling the coordination of N to B in borate esters to understand their stability. plos.org |
| NMR Spectroscopy (¹¹B, ¹H) | Identifying the formation and structure of borate complexes in solution. | Confirming the formation of diethanolamine(N→B)-threehydroxyborate. researchgate.net |
| FT-IR Spectroscopy | Characterizing synthesized derivatives by identifying functional groups. | Verifying the presence of B-O and C-N bonds in newly synthesized borate esters. rsc.org |
| X-ray Crystallography | Determining the precise 3D structure and bonding geometry. | Confirming the tetracoordinate structure of boron in stable boronic ester adducts. acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzing the elemental composition of surfaces. | Analyzing the tribochemical film formed by lubricant additives on worn steel surfaces. scienceopen.com |
Environmental Fate and Transformation Strategies
Understanding the environmental lifecycle of this compound is crucial for its responsible and sustainable use. Research into its environmental fate indicates that the compound is not expected to be persistent.
When released into the environment, this compound is anticipated to partition primarily to water. canada.ca There, it is expected to undergo rapid hydrolysis, with a predicted half-life of less than one hour. canada.ca This hydrolysis breaks the compound down into its constituent components: boric acid and diethanolamine. canada.ca
The subsequent fate is then determined by the properties of these individual components.
Diethanolamine is considered readily biodegradable, with studies showing up to 93% degradation over a 28-day period. santos.com It is not expected to bioaccumulate and has a low potential to adsorb to soil. santos.com
Boric acid is a naturally occurring compound with well-understood environmental behavior. canada.ca
Given the rapid hydrolysis into non-persistent substances, this compound itself is not expected to bioaccumulate or persist in the environment. canada.ca Transformation strategies, therefore, would primarily focus on managing the release of the substance into aquatic systems, though its rapid degradation mitigates long-term environmental concerns.
| Environmental Aspect | Finding | Implication |
| Primary Partitioning | Tends to partition to water upon release. canada.ca | The main environmental compartment of concern is aquatic systems. |
| Transformation | Undergoes rapid hydrolysis (half-life < 1 hour). canada.ca | The parent compound does not persist in the environment. |
| Hydrolysis Products | Boric acid and diethanolamine. canada.ca | The environmental impact depends on the fate of these two substances. |
| Biodegradation | Diethanolamine is readily biodegradable. santos.com | The organic component is broken down by microorganisms. |
| Bioaccumulation | Not expected to bioaccumulate. canada.casantos.com | The substance is unlikely to build up in the food chain. |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing diethanolamine borate with high purity, and how are reaction conditions optimized?
- Methodological Answer : Synthesis can be optimized using experimental design approaches such as uniform design (UD) combined with statistical software (e.g., SPSS). For instance, UD was applied to determine the molar ratio of reactants (e.g., 1.3:1 for methyl acetoacetate to diethanolamine), catalyst concentration (e.g., 0.25% ZnAc₂·2H₂O), temperature (140°C), and reaction time (2.5 h), achieving yields up to 84.9% . Characterization via elemental analysis (C, H, N, B content) and Fourier-transform infrared spectroscopy (FTIR) confirms successful synthesis and purity .
Q. How can this compound’s compatibility with polymer matrices be systematically evaluated?
- Methodological Answer : Compatibility is assessed by monitoring changes in dynamic viscosity, turbidity, and mechanical properties of coatings. For example, in polyurethane dispersions, this compound at 0.7–1.0% caused turbidity and stickiness, indicating limited compatibility. In contrast, mixtures with styrene-acrylic dispersions showed no incompatibility, highlighting the need for matrix-specific testing. Techniques include rheological measurements and visual inspection of film clarity .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Elemental analysis (to verify B content ~2.5%) and FTIR (to identify B-O, N-H, and C-O bonds) are standard. For advanced validation, nuclear magnetic resonance (NMR) spectroscopy or X-ray diffraction (XRD) can resolve molecular structure details .
Advanced Research Questions
Q. How can contradictions in rheological data (e.g., anomalous viscosity trends) be resolved when this compound modifies polymer dispersions?
- Methodological Answer : Unexplained viscosity behavior, such as the 8% reduction in a Neopac E-106/Joncryl HYB 6336 mixture, requires mechanistic studies. Proposed approaches include:
- Electron microscopy : To observe polymer particle coalescence during film formation.
- Differential scanning calorimetry (DSC) : To analyze phase transitions in borate-modified polymers.
- Controlled experiments : Varying ionic liquid concentrations and dispersion compositions to isolate interaction effects .
Q. What advanced techniques elucidate the interaction mechanisms between this compound and polymer matrices?
- Methodological Answer : Molecular dynamics simulations and spectroscopic methods (e.g., Raman spectroscopy) can model borate-polymer interactions. For example, Raman studies on aqueous borate solutions revealed polyborate speciation, which may parallel behavior in polymer systems. Computational models (DFT) further predict binding energies and stability of borate complexes .
Q. How does this compound enhance coating hardness compared to conventional coalescents, and what trade-offs exist?
- Methodological Answer : this compound increases coating hardness by 17% over Texanol® due to ionic crosslinking. However, trade-offs include potential incompatibility (turbidity) in certain matrices. Methodological steps include:
- Comparative testing : Measure hardness (e.g., pendulum damping tests) and adhesion (e.g., cross-cut tests).
- Accelerated aging : Assess long-term stability under humidity/thermal cycling .
Q. Can this compound be tailored for specialized applications (e.g., lubricants or propellants) through structural modifications?
- Methodological Answer : Functionalization with fatty acids (e.g., ricinoleic acid) creates borate esters with improved tribological properties. For propellants, this compound derivatives (e.g., BA-5-2) enhance mechanical performance by 15% via optimized bonding agent synthesis. Key steps include:
- Two-step synthesis : Amidation followed by borate esterification .
- Performance testing : Evaluate friction coefficients (four-ball tribometer) or tensile strength (universal testing machine) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
